molecular formula C11H15N3S B3879099 2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B3879099
M. Wt: 221.32 g/mol
InChI Key: JAFGQBJDQAIRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction between aldehydes and thiosemicarbazide. This reaction is often catalyzed by acidic ionic liquids and carried out in a mixture of water and ethanol at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired product in a relatively short time.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thioether derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. It can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazole-3-thione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thiosemicarbazide derivatives: These are precursors in the synthesis of 1,2,4-triazolidine-3-thiones and have similar chemical properties.

Uniqueness

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-11(9-7-5-4-6-8-9)12-14(3)10(15)13(11)2/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGQBJDQAIRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN(C(=S)N1C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 2
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 3
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 4
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 5
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 6
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.